molecular formula C12H6FN3O4S B2377531 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-21-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2377531
CAS No.: 862807-21-4
M. Wt: 307.26
InChI Key: MKONSXYWPKWQTQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of the fluorine atom on the benzothiazole ring, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6FN3O4S/c13-6-2-1-3-8-10(6)14-12(21-8)15-11(17)7-4-5-9(20-7)16(18)19/h1-5H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKONSXYWPKWQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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